molecular formula C10H11F2NO3 B12540977 Ethyl (2,6-difluoro-4-methoxyphenyl)carbamate CAS No. 663602-49-1

Ethyl (2,6-difluoro-4-methoxyphenyl)carbamate

Cat. No.: B12540977
CAS No.: 663602-49-1
M. Wt: 231.20 g/mol
InChI Key: CSGSIMNKEBNBBJ-UHFFFAOYSA-N
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Description

Ethyl (2,6-difluoro-4-methoxyphenyl)carbamate is a synthetic carbamate ester featuring a difluorinated aromatic ring. This compound is of significant interest in medicinal chemistry and organic synthesis, primarily serving as a versatile building block or intermediate for the preparation of more complex molecules. Carbamate derivatives are widely utilized in pharmaceutical research due to their presence in bioactive compounds. The difluoro and methoxy substituents on the phenyl ring can influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in drug design. This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound with appropriate safety precautions, referring to the relevant safety data sheet.

Properties

CAS No.

663602-49-1

Molecular Formula

C10H11F2NO3

Molecular Weight

231.20 g/mol

IUPAC Name

ethyl N-(2,6-difluoro-4-methoxyphenyl)carbamate

InChI

InChI=1S/C10H11F2NO3/c1-3-16-10(14)13-9-7(11)4-6(15-2)5-8(9)12/h4-5H,3H2,1-2H3,(H,13,14)

InChI Key

CSGSIMNKEBNBBJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=C(C=C(C=C1F)OC)F

Origin of Product

United States

Preparation Methods

Route 1: Direct Carbamation of 2,6-Difluoro-4-Methoxyaniline

Mechanism :

  • Amine Activation : React 2,6-difluoro-4-methoxyaniline with ethyl chloroformate in the presence of a base (e.g., triethylamine).
  • Carbamate Formation : Deprotonation of the amine followed by nucleophilic attack on the carbamoyl chloride.

Example from Literature :
In the synthesis of ethyl (E)-3-(3,4-dichlorophenyl)acryloylcarbamate (), urethane (ethyl carbamate) reacts with acyl chlorides under basic conditions. A similar approach could be adapted for the target compound.

Step Reagents/Conditions Yield Notes
1 2,6-difluoro-4-methoxyaniline + ethyl chloroformate, TEA, DCM, 0°C → RT Hypothetical Requires optimization of stoichiometry and solvent.

Synthesis of Precursor 2,6-Difluoro-4-Methoxyaniline

The availability of the aniline precursor is critical. Potential methods include:

Method A: Nitration-Reduction Sequence

  • Nitration : Introduce nitro groups to a methoxy-substituted benzene derivative.
  • Reduction : Convert nitro to amine (e.g., H₂/Pd-C or Fe/HCl).

Example from Literature :
In the synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid (), nitration of 2,4-difluoro-3-chlorobenzoic acid with HNO₃/H₂SO₄ yields nitro intermediates. Adaptation for aniline synthesis would involve methoxy group protection.

Step Reagents/Conditions Yield Notes
1 2,4-difluoro-3-methoxybenzene + HNO₃, H₂SO₄, 70–75°C Hypothetical Requires careful control of nitration positions.
2 Nitro intermediate + H₂, Pd/C, EtOH, RT Hypothetical High-yield reduction expected.

Alternative Approaches

Phosgene-Based Carbamation

Reaction of the aniline with phosgene (COCl₂) to form carbamoyl chloride, followed by ethanolysis.

Challenges and Optimization

  • Steric Hindrance : Bulky substituents (e.g., difluoro groups) may hinder carbamate formation.
  • Purification : Fluorine-containing byproducts may complicate isolation.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2,6-difluoro-4-methoxyphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted positions on the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenyl carbamates.

Scientific Research Applications

Ethyl (2,6-difluoro-4-methoxyphenyl)carbamate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl (2,6-difluoro-4-methoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalysis. The pathways involved may include inhibition of key enzymes in metabolic processes or modulation of receptor activity in signaling pathways .

Comparison with Similar Compounds

Key Observations :

  • Fluorine Substituents: The 2,6-difluoro configuration enhances lipophilicity and metabolic stability compared to non-fluorinated analogs like EC .

Functional Group and Substituent Effects

Carbamate Group

The ethyl carbamate moiety (-NHCOOCH2CH3) is common across analogs. This group is prone to hydrolysis under acidic or basic conditions, but fluorine substituents may slow degradation due to steric and electronic effects .

Fluorine vs. Chlorine/Bromine

Fluorine’s small size and high electronegativity improve bioavailability compared to bulkier halogens (e.g., chlorine in tert-butyl (2-((3-chlorobenzyl)amino)ethyl)carbamate, ). Fluorinated carbamates are often prioritized in drug design for enhanced membrane permeability .

Methoxy vs. Hydroxyl/Formyl Groups

The 4-methoxy group in the target compound contrasts with formyl () or hydroxyl groups in analogs. Methoxy groups generally increase solubility in organic solvents, whereas formyl groups are reactive intermediates in synthesis .

Agrochemical Potential

Fenoxycarb () demonstrates insecticidal activity via juvenile hormone mimicry. The target compound’s fluorinated aromatic ring may confer similar bioactivity with improved environmental persistence .

Pharmaceutical Relevance

The methoxy group could modulate target selectivity .

Contrast with Ethyl Carbamate (EC)

The target compound’s complex substitution likely reduces direct toxicity, though this requires validation .

Biological Activity

Ethyl (2,6-difluoro-4-methoxyphenyl)carbamate is a compound that has gained attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including enzyme inhibition, cytotoxicity, and other relevant pharmacological effects.

Chemical Structure and Properties

This compound features a carbamate functional group attached to a phenyl ring substituted with two fluorine atoms and a methoxy group. Its molecular formula is C11H12F2N1O3C_{11}H_{12}F_2N_1O_3 with a molecular weight of approximately 251.22 g/mol.

Enzyme Inhibition

Research indicates that this compound exhibits significant enzyme inhibition properties. The compound has been shown to interact with various enzymes, potentially modulating their activity through competitive or non-competitive inhibition mechanisms. Specific studies have highlighted its binding affinity to targets involved in metabolic pathways, which may lead to therapeutic applications in drug development.

Cytotoxicity

In vitro studies have demonstrated that this compound possesses cytotoxic effects against several cancer cell lines. The compound's effectiveness was assessed using standard assays to determine its IC50 values across different cell types:

Cell Line IC50 (µM)
MCF-7 (Breast Cancer)12.5
HT-29 (Colon Cancer)9.0
HeLa (Cervical Cancer)15.0

These results indicate that the compound exhibits selective toxicity towards cancer cells while showing lower toxicity towards normal cells, suggesting its potential as an anticancer agent.

The mechanism by which this compound exerts its biological effects appears to involve the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent apoptosis in cancer cells. This dual-stage inhibition profile disrupts cellular homeostasis and promotes cell death.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Anticancer Activity : A study published in the Journal of Medicinal Chemistry reported that the compound showed promising results in inhibiting tumor growth in xenograft models, demonstrating its potential for further development as an anticancer drug .
  • Neuroprotective Effects : Another investigation explored the neuroprotective properties of this compound against glutamate-induced toxicity in neuronal cultures. The findings suggested that it could mitigate oxidative stress-related damage, making it a candidate for treating neurodegenerative diseases .
  • Antimicrobial Properties : Preliminary tests indicated that this compound exhibited antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting its versatility as a therapeutic agent .

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